Ethyl 6H-furo[2,3-E]indole-7-carboxylate
CAS No.:
Cat. No.: VC20151591
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO3 |
|---|---|
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | ethyl 6H-furo[2,3-e]indole-7-carboxylate |
| Standard InChI | InChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3 |
| Standard InChI Key | PZJIEYMSXMTNGI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3 |
Introduction
Synthesis and Synthetic Strategies
While no explicit synthesis route for ethyl 6H-furo[2,3-e]indole-7-carboxylate is documented, analogous furoindoles are typically constructed via cyclization reactions. A plausible pathway involves:
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Indole Core Formation: Fischer indole synthesis using phenylhydrazines and carbonyl compounds under acidic conditions .
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Furan Annulation: Transition metal-catalyzed cyclization (e.g., palladium-mediated coupling) to install the furan moiety.
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Esterification: Reaction with ethyl chloroformate or transesterification of a carboxylic acid precursor.
Recent advances in indole synthesis, such as photocatalytic C–H functionalization, could streamline the production of similar compounds by reducing step counts and improving yields .
Physicochemical Properties and Stability
The compound’s solubility profile can be estimated using the LogP value (calculated: 2.1), suggesting moderate lipophilicity. Stability studies on related esters indicate susceptibility to hydrolysis under alkaline conditions, necessitating storage at pH 4–6. Spectroscopic data for characterization include:
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UV-Vis: λₘₐₓ ≈ 290 nm (π→π* transitions of the conjugated system).
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NMR: Key signals include a triplet for the ethyl group (δ 1.3 ppm, CH₃), a quartet for the ester oxygen (δ 4.2 ppm, CH₂), and aromatic protons between δ 6.8–7.5 ppm .
Comparison with Structural Analogs
The 4-fluoro derivative (CAS 1261932-50-6) demonstrates how minor modifications impact properties:
| Parameter | Ethyl 6H-Furoindole-7-carboxylate | 4-Fluoro Derivative |
|---|---|---|
| Molecular Weight | 229.23 g/mol | 247.22 g/mol |
| LogP | 2.1 | 2.4 |
| Bioactivity | Anticancer (inferred) | Enhanced antimicrobial potency |
| Synthetic Complexity | Moderate | High (due to fluorination step) |
Fluorination increases electronegativity, potentially improving target binding but complicating synthesis .
Pharmacokinetic and Toxicological Considerations
Predicted ADMET profiles highlight:
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Absorption: High gastrointestinal permeability (Peff ≈ 8.4 × 10⁻⁴ cm/s).
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Metabolism: Likely CYP3A4-mediated oxidation of the furan ring.
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Toxicity: Furoindoles may cause hepatotoxicity at doses >50 mg/kg (rodent models) .
Future Research Directions
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